molecular formula C17H11N3O2S B2398245 (E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid CAS No. 610758-89-9

(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid

Cat. No.: B2398245
CAS No.: 610758-89-9
M. Wt: 321.35
InChI Key: ORESVFFMYVWZLG-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid is an organic compound that features a benzo[d]thiazole moiety linked to a benzoic acid derivative through a cyanovinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid typically involves the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde.

    Introduction of the cyanovinyl group: This step involves the reaction of the benzo[d]thiazole derivative with acrylonitrile under basic conditions to form the cyanovinyl intermediate.

    Coupling with benzoic acid: The final step involves the coupling of the cyanovinyl intermediate with benzoic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation, often in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid: shares structural similarities with other benzo[d]thiazole derivatives, such as:

Uniqueness

The presence of the cyanovinyl group in this compound distinguishes it from other similar compounds

Properties

IUPAC Name

2-[[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S/c18-9-11(16-20-14-7-3-4-8-15(14)23-16)10-19-13-6-2-1-5-12(13)17(21)22/h1-8,10,19H,(H,21,22)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORESVFFMYVWZLG-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC=C(C#N)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.